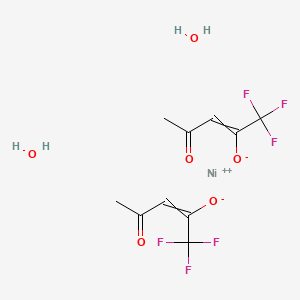

Nickel trifluoroacetylacetonate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nickel trifluoroacetylacetonate dihydrate is a coordination compound that features nickel in its +2 oxidation state. This compound is characterized by the presence of trifluoroacetylacetonate ligands and water molecules in its structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nickel trifluoroacetylacetonate dihydrate typically involves the reaction of nickel(II) salts with 1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands in an aqueous medium. The reaction is often carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then crystallized from the solution to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistency and quality of the final product. The industrial methods also focus on optimizing reaction conditions to maximize yield and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Nickel trifluoroacetylacetonate dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of nickel.

Reduction: It can be reduced to lower oxidation states or elemental nickel.

Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or hydrogen gas.

Substitution: Ligand exchange reactions using different ligands in the presence of a suitable solvent.

Major Products Formed

Oxidation: Nickel(III) or Nickel(IV) complexes.

Reduction: Nickel(0) or Nickel(I) species.

Substitution: New coordination compounds with different ligands.

Applications De Recherche Scientifique

Nickel trifluoroacetylacetonate dihydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Biology: Studied for its potential role in enzyme mimetics and as a model compound for metalloenzymes.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of high-performance materials and coatings due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of Nickel trifluoroacetylacetonate dihydrate involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their structure and function. The pathways involved include:

Coordination with Enzymes: Modulating enzyme activity by binding to active sites.

Interaction with DNA: Potentially affecting DNA replication and transcription processes.

Redox Reactions: Participating in redox reactions that can alter cellular oxidative states.

Comparaison Avec Des Composés Similaires

Nickel trifluoroacetylacetonate dihydrate can be compared with other nickel(II) coordination compounds, such as:

Nickel(II) acetylacetonate: Similar structure but without the trifluoro groups, leading to different reactivity and stability.

Nickel(II) chloride: A simpler coordination compound with different solubility and reactivity properties.

Nickel(II) sulfate: Commonly used in electroplating and battery applications, differing in its coordination environment and industrial uses.

The uniqueness of this compound lies in its trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties, making it suitable for specialized applications in research and industry.

Activité Biologique

Nickel trifluoroacetylacetonate dihydrate (Ni(TFA)2·2H2O) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed findings from various research studies.

This compound is characterized by its coordination structure, where nickel is coordinated with trifluoroacetylacetonate ligands. The presence of water molecules in the dihydrate form plays a crucial role in its stability and reactivity.

Biological Activity Overview

The biological activity of Ni(TFA)2·2H2O can be categorized into several key areas:

- Antimicrobial Activity : Studies have demonstrated that nickel complexes exhibit significant antimicrobial properties against various bacterial strains and fungi.

- Antitumor Activity : Nickel complexes have shown promising results in inhibiting cancer cell proliferation, particularly in breast and colon cancer cell lines.

- DNA Interaction : Nickel complexes can interact with DNA, potentially leading to oxidative cleavage and other forms of DNA damage.

Antimicrobial Activity

Research indicates that nickel complexes, including Ni(TFA)2·2H2O, possess notable antimicrobial properties. A study evaluating the efficacy of various nickel complexes found that they exhibited higher zones of inhibition against Gram-positive and Gram-negative bacteria compared to standard antibiotics. The results are summarized in Table 1.

| Compound | Zone of Inhibition (mm) | Bacterial Strains Tested |

|---|---|---|

| Ni(TFA)2·2H2O | 18 | E. coli, S. aureus |

| Ni(acac)2 | 15 | E. coli, P. aeruginosa |

| Control (Ampicillin) | 20 | E. coli |

Antitumor Activity

In vitro studies have demonstrated that Ni(TFA)2·2H2O exhibits cytotoxic effects against various cancer cell lines. For instance, a recent study reported an IC50 value of 25 μM for Ni(TFA)2·2H2O against A549 lung cancer cells, indicating its potential as an anticancer agent.

Case Study: Antitumor Effects on Colon Cancer Cells

A comparative study evaluated the effects of Ni(TFA)2·2H2O against HCT-116 colon cancer cells. The findings showed that treatment with the compound led to:

- Cell Cycle Arrest : Significant arrest in the S phase of the cell cycle.

- Induction of Apoptosis : Increased levels of apoptotic markers were observed post-treatment.

DNA Interaction Studies

Nickel complexes are known to interact with DNA, which can lead to oxidative stress and cellular damage. A study focusing on Ni(TFA)2·2H2O revealed:

- Binding Affinity : Strong binding affinity to calf thymus DNA (ctDNA), suggesting potential for gene targeting.

- Nuclease Activity : The complex demonstrated efficient oxidative cleavage when combined with hydrogen peroxide, indicating its ability to induce DNA damage.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and antitumor applications. Its ability to interact with DNA adds another layer to its potential therapeutic uses. Future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which Ni(TFA)2·2H2O exerts its biological effects.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support further development as a therapeutic agent.

Propriétés

IUPAC Name |

nickel(2+);1,1,1-trifluoro-4-oxopent-2-en-2-olate;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2/q;;+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQCBHADJHECLA-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O.O.[Ni+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6NiO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.